molecular formula C8H10N2O2 B2557404 Methyl 2-amino-6-methylnicotinate CAS No. 31686-93-8

Methyl 2-amino-6-methylnicotinate

Cat. No. B2557404
CAS RN: 31686-93-8
M. Wt: 166.18
InChI Key: PUQVMSHLTBZBKX-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methylnicotinate is a chemical compound with the CAS Number: 31686-93-8. It has a molecular weight of 166.18 and is typically stored in a dark, dry place at temperatures between 2-8°C . It is a solid substance .


Molecular Structure Analysis

The linear formula for Methyl 2-amino-6-methylnicotinate is C8H10N2O2 . The InChI Code is 1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3,(H2,9,10) and the InChI key is FTEVWMZAZULDPG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 2-amino-6-methylnicotinate is a solid substance . It has a molecular weight of 166.18 . It should be stored in a dark place, sealed in dry conditions, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Techniques : Methyl 2-amino-6-methylnicotinate serves as a valuable building block for the synthesis of fused 2-pyridones. It is synthesized using a combination of microwave and flow reaction technologies, which includes sequential microwave-induced regioselective methoxylation, esterification, followed by microwave-induced reaction with p-methoxybenzylamine, and final deprotection under flow reaction hydrogenation conditions. This process provides improved regioselectivity and purity profile of the reaction products (Jeges et al., 2011).

  • Solvatochromism and Prototropism : Studies on methyl 2-amino-6-methylnicotinate have been carried out in different solvents and under various acid-base concentrations. Spectroscopic studies confirm the presence of amino derivatives, with AM1 semi-empirical and density functional theory calculations supporting these findings. These studies are significant in understanding the behavior of the compound in various solvents (Nayak & Dogra, 2004).

  • Electrocatalytic Carboxylation : The compound is involved in electrocatalytic carboxylation processes, such as the transformation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid. This process is important for the eco-friendly synthesis of related compounds (Feng et al., 2010).

  • Spectral and Antibacterial Studies : Metal complexes of 2-Hydroxy-6-methylnicotinic acid have been synthesized and analyzed for their antibacterial properties against common bacteria like Escherichia coli, Staphylococcus aureus, and Bascillus subtilis. This highlights its potential use in developing new antibacterial agents (Verma & Bhojak, 2018).

  • Novel Hydroxylations and Biotransformations : The compound has been used in novel hydroxylation reactions of pyridine carboxylic acids, demonstrating its versatility in chemical transformations and synthesis of hydroxylated heterocyclic carboxylic acid derivatives (Tinschert et al., 2000).

Photophysical and Photochemical Properties

  • Excited-State Intramolecular Proton Transfer : Investigations into methyl 2-hydroxy-6-methylnicotinate have revealed insights into excited-state intramolecular proton transfer (ESIPT) processes, which are fundamental for understanding the photophysical behavior of such compounds (Chou et al., 1990).

  • Derivative Compounds and ESIPT : Studies on derivatives of methyl-2-aminonicotinate, such as 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, have shown ESIPT activity. These findings are essential in developing new photoactive materials and understanding the molecular basis of photophysics (Jana et al., 2013).

Coordination Chemistry and Material Science

  • Magnetic Properties in Coordination Compounds : Methyl 2-amino-6-methylnicotinate derivatives have been used in the study of magnetic properties derived from the coordination of the compound to 3d-metal ions. This research is vital for understanding and developing new materials with specific magnetic properties (Razquin-Bobillo et al., 2022).

  • Supramolecular Assembly in Coordination Chemistry : The compound has been a focus in studies exploring the challenges in predicting hydrogen-bonded networks in transition-metal systems, contributing to the broader field of supramolecular chemistry (Aakeröy & Beatty, 1999).

Agricultural and Environmental Applications

  • Nitrification Inhibitor in Agriculture : Derivatives of the compound, such as 2-amino 4-chloro 6-methyl pyrimidine, have been investigated as nitrification inhibitors, which are important for increasing the efficiency of nitrogenous fertilizers in agriculture (Srivastava et al., 2016).

  • Pest Management : Methyl isonicotinate, a related compound, has been studied for its potential in thrips pest management. Its behavioral response in increasing trap capture of various thrips species illustrates its application in agricultural pest control (Teulon et al., 2017).

Safety and Hazards

Methyl 2-amino-6-methylnicotinate has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Methyl 2-amino-6-methylnicotinate is a compound that primarily targets the peripheral vasodilation . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .

Mode of Action

The mode of action of Methyl 2-amino-6-methylnicotinate involves its interaction with its targets, leading to peripheral vasodilation . It is thought that Methyl 2-amino-6-methylnicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

It is known that the compound plays a role in the peripheral vasodilation , which could potentially affect various biochemical pathways related to blood flow and inflammation.

Pharmacokinetics

The pharmacokinetics of Methyl 2-amino-6-methylnicotinate indicate that it has high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

The result of Methyl 2-amino-6-methylnicotinate’s action is the enhancement of local blood flow at the site of application, due to its vasodilatory effects . This can help alleviate muscle and joint pain.

Action Environment

The action of Methyl 2-amino-6-methylnicotinate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Furthermore, the efficacy of Methyl 2-amino-6-methylnicotinate may be affected by the specific conditions of the application site, such as the presence of inflammation or the pH of the skin.

properties

IUPAC Name

methyl 2-amino-6-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQVMSHLTBZBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-methylnicotinate

CAS RN

31686-93-8
Record name Methyl 2-amino-6-methylpyridine-3-carboxylate
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